Proliferation Inhibition: FC11409B Demonstrates Significant Activity at 30-100 µM in Normoxia, While More Potent Analogs Are Active at Lower Doses
In the MDA-MB-231 breast cancer cell line under normoxic conditions (21% O₂), FC11409B significantly inhibited cell proliferation at concentrations of 30 and 100 µM (P < 0.001) [1]. In contrast, the comparator compound FC9403 showed significant inhibition at a lower concentration of 10 µM under the same conditions [1]. This demonstrates a clear difference in potency between FC11409B and FC9403 in this assay.
| Evidence Dimension | Inhibition of cell proliferation in normoxia (MDA-MB-231 cells) |
|---|---|
| Target Compound Data | Significant inhibition at 30 µM and 100 µM (P < 0.001) |
| Comparator Or Baseline | FC9403: Significant inhibition at 10 µM (P < 0.001) |
| Quantified Difference | FC11409B requires 3-fold higher concentration for significant effect |
| Conditions | MDA-MB-231 breast cancer cells, normoxia (21% O₂), 72-hour incubation |
Why This Matters
Researchers requiring a CAIX inhibitor with a moderate potency window for proliferation studies in normoxia can select FC11409B, whereas those needing higher potency at lower concentrations may prefer FC9403.
- [1] Ward C, Meehan J, Mullen P, Supuran C, Dixon JM, Thomas JS, Winum JY, Lambin P, Dubois L, Pavathaneni NK, Jarman EJ, Renshaw L, Um IH, Kay C, Harrison DJ, Kunkler IH, Langdon SP. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget. 2015 Sep 22;6(28):24856-70. doi: 10.18632/oncotarget.4498. View Source
